2-fluoro-N'-(2-hydroxy-2,2-diphenylacetyl)-N-phenylbenzohydrazide
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Overview
Description
N’-(2-fluorobenzoyl)-2-hydroxy-N’,2,2-triphenylacetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-fluorobenzoyl)-2-hydroxy-N’,2,2-triphenylacetohydrazide typically involves the condensation reaction of 2-fluorobenzoyl chloride with a suitable hydrazide precursor. The reaction is carried out under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include chloroform and ethyl acetate, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method to streamline the process and reduce the generation of waste. This method can include the use of metal catalysts and vacuum conditions to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N’-(2-fluorobenzoyl)-2-hydroxy-N’,2,2-triphenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The fluorobenzoyl group can be reduced to form fluorobenzyl derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzoyl and phenyl derivatives, which can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
N’-(2-fluorobenzoyl)-2-hydroxy-N’,2,2-triphenylacetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-fluorobenzoyl)-2-hydroxy-N’,2,2-triphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Shares the fluorobenzoyl group but differs in the substitution pattern and additional functional groups.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another fluorinated benzamide with different substitution positions.
N-2-flurobenzoy-N’-4-(N,N-dimethyl)amidophenylthiourea: Contains a thiourea group instead of a hydrazide.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C27H21FN2O3 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-fluoro-N'-(2-hydroxy-2,2-diphenylacetyl)-N-phenylbenzohydrazide |
InChI |
InChI=1S/C27H21FN2O3/c28-24-19-11-10-18-23(24)25(31)30(22-16-8-3-9-17-22)29-26(32)27(33,20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,33H,(H,29,32) |
InChI Key |
DWHOQTKOVYCBCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4F)O |
Origin of Product |
United States |
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